molecular formula C9H12N6O3 B4334541 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B4334541
M. Wt: 252.23 g/mol
InChI Key: QDIJOEHFXKCXEY-UHFFFAOYSA-N
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Description

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by the presence of two oxadiazole rings and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable hydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with a morpholine derivative to introduce the morpholin-4-ylmethyl group. The final step involves the formation of the 1,2,5-oxadiazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole rings, while substitution reactions can introduce various functional groups into the morpholine moiety .

Scientific Research Applications

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of two oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-8-7(12-18-13-8)9-11-6(17-14-9)5-15-1-3-16-4-2-15/h1-5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJOEHFXKCXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

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